molecular formula C14H15F2N5 B10915551 4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10915551
M. Wt: 291.30 g/mol
InChI Key: JVWBHNBPDTYGKJ-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a difluoromethyl group, a pyrazole ring, and a pyrazolopyridine core, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the difluoromethylation of heterocycles via a radical process

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is unique due to its combination of structural elements, which confer distinct chemical and biological properties. The presence of both the difluoromethyl group and the pyrazolopyridine core enhances its potential for diverse applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C14H15F2N5

Molecular Weight

291.30 g/mol

IUPAC Name

4-(difluoromethyl)-6-(1-ethylpyrazol-4-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C14H15F2N5/c1-4-21-7-9(6-17-21)11-5-10(13(15)16)12-8(2)19-20(3)14(12)18-11/h5-7,13H,4H2,1-3H3

InChI Key

JVWBHNBPDTYGKJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=C(C(=NN3C)C)C(=C2)C(F)F

Origin of Product

United States

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